2-(2-(4-(Methoxymethyl)thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-{2-[4-(methoxymethyl)thiophen-2-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound features a thiophene ring, which is a sulfur-containing heterocycle, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(methoxymethyl)thiophen-2-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a thiophene derivative with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(methoxymethyl)thiophen-2-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the boronic ester group.
Substitution: The boronic ester group can be substituted with other functional groups through reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives without the boronic ester group.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-{2-[4-(methoxymethyl)thiophen-2-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{2-[4-(methoxymethyl)thiophen-2-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to form carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the formation of the desired product .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-phenylsulfanylmethyl-1,3,2-dioxaborolane: Used in similar coupling reactions and has applications in synthesizing aryl/heteroaryl derivatives.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester used in borylation reactions.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Employed in the synthesis of novel copolymers.
Uniqueness
2-{2-[4-(methoxymethyl)thiophen-2-yl]ethenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its thiophene ring, which imparts specific electronic properties and reactivity. This makes it particularly valuable in applications requiring sulfur-containing heterocycles .
Properties
Molecular Formula |
C14H21BO3S |
---|---|
Molecular Weight |
280.2 g/mol |
IUPAC Name |
2-[(E)-2-[4-(methoxymethyl)thiophen-2-yl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO3S/c1-13(2)14(3,4)18-15(17-13)7-6-12-8-11(9-16-5)10-19-12/h6-8,10H,9H2,1-5H3/b7-6+ |
InChI Key |
MCQGCEOPIHMXFM-VOTSOKGWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=CS2)COC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CS2)COC |
Origin of Product |
United States |
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